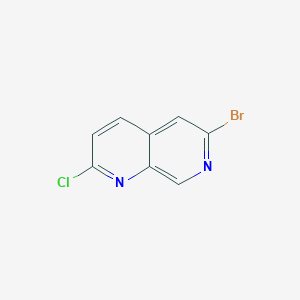

6-Bromo-2-chloro-1,7-naphthyridine

描述

Structure

3D Structure

属性

IUPAC Name |

6-bromo-2-chloro-1,7-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClN2/c9-7-3-5-1-2-8(10)12-6(5)4-11-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASOJHTIMHODYIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=CN=C(C=C21)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Characterization

While specific, detailed synthetic procedures for 6-Bromo-2-chloro-1,7-naphthyridine are not extensively documented in publicly available scientific literature, its synthesis can be conceptualized through established methods for constructing the 1,7-naphthyridine (B1217170) core and subsequent halogenation.

A common route to the 1,7-naphthyridine skeleton is the Friedländer annulation, which involves the condensation of a 3-aminopyridine-4-carboxaldehyde with a ketone or other compound containing an activated methylene (B1212753) group. researchgate.net To obtain the desired halogenation pattern, one could envision starting with appropriately substituted pyridine (B92270) precursors. For instance, a substituted 2-aminopyridine (B139424) could be a viable starting material.

Halogenation of the naphthyridine ring system can be achieved through various reagents. Bromination is often carried out using N-bromosuccinimide (NBS) or elemental bromine. smolecule.com Chlorination can be accomplished using reagents such as phosphorus oxychloride or thionyl chloride. The regioselectivity of these halogenation reactions would be crucial in the directed synthesis of this compound.

Table 2: Expected Spectroscopic Characterization Data

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons would exhibit characteristic shifts and coupling patterns consistent with the disubstituted 1,7-naphthyridine ring system. |

| ¹³C NMR | Resonances for the eight carbon atoms of the naphthyridine core, with downfield shifts for carbons bearing the electronegative halogen atoms. |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of bromine and chlorine. |

| Infrared (IR) | Absorption bands corresponding to C=C and C=N stretching vibrations within the aromatic heterocyclic system. |

Chemical Reactivity and Potential Applications

De Novo Synthesis Strategies for the 1,7-Naphthyridine Core

The formation of the fundamental 1,7-naphthyridine skeleton, a bicyclic heteroaromatic system containing two nitrogen atoms, is the initial and crucial phase in the synthesis of this compound. Chemists have developed several de novo strategies, building the ring system from simpler, acyclic, or monocyclic precursors.

Cyclization Reactions for Naphthyridine Annulation

Cyclization reactions are a cornerstone in the synthesis of heterocyclic compounds, including the 1,7-naphthyridine core. These reactions involve the formation of one or both of the heterocyclic rings in a single or multi-step sequence from appropriately substituted pyridine (B92270) precursors.

One prominent strategy involves the construction of the second pyridine ring onto an existing, functionalized pyridine. For instance, a patented method describes the synthesis of a 1,7-naphthyridine derivative starting from 2-chloro-3-amino-pyridine. google.com The process begins by protecting the amino group, followed by a reaction with a hydroformylation reagent. The key step is the subsequent cyclization reaction of the resulting intermediate with an acrylate (B77674) compound under the influence of a Lewis acid to form the second ring, yielding the 1,7-naphthyridine core. google.com

Classic named reactions for pyridine synthesis, though often applied to other naphthyridine isomers, provide a conceptual basis. For example, the Skraup-Doebner-von Miller synthesis, which traditionally uses glycerol (B35011) and an aniline (B41778) derivative under acidic conditions, can be adapted. Conceptually, a substituted 3-aminopyridine (B143674) could react with an α,β-unsaturated carbonyl compound to undergo a conjugate addition followed by cyclization and aromatization to yield a 1,7-naphthyridine. Similarly, the Friedländer annulation, involving the condensation of a 3-amino-2-acylpyridine with a compound containing a reactive α-methylene group, represents another viable cyclization pathway.

A summary of a representative cyclization approach is detailed below:

| Starting Material | Key Reagents | Reaction Type | Product Core |

| 2-chloro-3-amino-pyridine | 1. Protecting group reagent2. Hydroformylation reagent3. Acrylate, Lewis acid | Protection, Formylation, Cyclization | 1,7-Naphthyridine derivative |

Intermolecular Cross-Coupling Approaches for Ring Formation

Modern synthetic chemistry heavily relies on transition-metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. These methods have been extended to the synthesis of heterocyclic ring systems. Palladium-catalyzed reactions, such as the Suzuki and Stille couplings, are particularly powerful for constructing the 1,7-naphthyridine scaffold. nih.govacs.org

These approaches typically involve the coupling of two functionalized fragments, one containing a pyridine ring and the other providing the atoms for the second ring. For example, a substituted halopyridine can be coupled with a pyridine-derived organoboron or organotin reagent. Subsequent intramolecular cyclization of the biaryl intermediate can then furnish the 1,7-naphthyridine system. Research has highlighted the use of palladium-catalyzed cross-coupling reactions to create 6,8-disubstituted 1,7-naphthyridines, demonstrating the utility of this approach for accessing functionalized derivatives directly. nih.govacs.org

Intramolecular Cycloaddition Reactions in Heterocycle Construction

Intramolecular cycloaddition reactions offer an elegant and stereocontrolled method for constructing cyclic systems. The [4+2] cycloaddition (Diels-Alder reaction) and 1,3-dipolar cycloadditions are powerful tools in this regard. In the context of 1,7-naphthyridine synthesis, a pyridine ring can be constructed by an intramolecular cycloaddition of a precursor containing both a diene and a dienophile, or a 1,3-dipole and a dipolarophile.

A common strategy involves the use of nitrones as 1,3-dipoles. A suitably designed precursor, often an aldehyde, can react with a hydroxylamine (B1172632) derivative to form a nitrone in situ. nih.gov This intermediate can then undergo an intramolecular 1,3-dipolar cycloaddition with an alkene or alkyne tethered to the molecule. nih.govnih.gov The resulting fused isoxazolidine (B1194047) or isoxazoline (B3343090) ring can then be cleaved and further manipulated to yield the desired substituted pyridine ring, completing the naphthyridine framework. nih.gov These cascade reactions are valued for their efficiency and ability to build molecular complexity rapidly from simple starting materials. nih.gov While direct application to this compound is less commonly reported, the principle represents a potent strategy for heterocycle construction. rsc.org

Regioselective Introduction of Halogen Substituents onto the Naphthyridine Scaffold

Once the 1,7-naphthyridine core is assembled, the next critical challenge is the regioselective introduction of bromine and chlorine atoms at the C-6 and C-2 positions, respectively. The electronic nature of the naphthyridine ring, with its two electron-withdrawing nitrogen atoms, dictates the reactivity and site-selectivity of halogenation reactions.

Directed Halogenation Techniques for Specific Positions

Achieving regioselectivity in the halogenation of heteroaromatic systems often requires specialized techniques to overcome the inherent reactivity patterns of the ring. Direct electrophilic halogenation can lead to mixtures of isomers. Therefore, directed methods are often employed.

One powerful strategy is directed ortho-metalation (DoM). In this approach, a directing group on the naphthyridine ring complexes with an organolithium or lithium amide base, guiding deprotonation to an adjacent position. The resulting organometallic intermediate can then be quenched with an electrophilic halogen source (e.g., N-bromosuccinimide for bromination, N-chlorosuccinimide for chlorination) to install the halogen at the desired site. For instance, readily available 4-bromobenzo[c] nih.govnih.govnaphthyridine has been shown to undergo regioselective direct ring metalation at the C-5 position. beilstein-journals.org A similar strategy could be envisioned for the 1,7-naphthyridine system, where a directing group at C-5 or C-7 could facilitate halogenation at C-6.

Alternatively, converting a hydroxyl group to a halogen is a common tactic. Naphthyridinones (hydroxynaphthyridines) can be synthesized and then treated with halogenating agents like phosphorus oxychloride (POCl₃) or phosphorus oxybromide (POBr₃) to install chloro or bromo substituents.

Differential Reactivity in Bromination and Chlorination Processes

The introduction of two different halogens, bromine and chlorine, onto the same naphthyridine scaffold requires careful control of reaction conditions due to their differing reactivity. Bromine is a less reactive electrophile than chlorine, which can allow for greater selectivity. libretexts.org

In electrophilic aromatic substitution, the choice of halogenating agent and catalyst is crucial. For bromination, a mild source like N-bromosuccinimide (NBS) might be used, whereas chlorination may require a more reactive agent like chlorine gas or sulfuryl chloride (SO₂Cl₂). The reaction conditions (solvent, temperature) can be tuned to favor the substitution at a specific position. For example, light can promote radical halogenation mechanisms, which often exhibit different regioselectivity compared to electrophilic pathways. escholarship.org

In many synthetic routes, the halogens are introduced sequentially. One might first introduce the less reactive halogen (bromine) under controlled conditions. The resulting monohalogenated naphthyridine is then subjected to a second halogenation step to introduce the chlorine atom. The presence of the first halogen substituent will influence the electronic properties of the ring, thereby affecting the position of the second halogenation.

A comparison of factors influencing halogenation is presented below:

| Feature | Bromination | Chlorination |

| Reactivity | Less reactive, more selective | More reactive, less selective libretexts.org |

| Common Reagents | Br₂, N-Bromosuccinimide (NBS) | Cl₂, N-Chlorosuccinimide (NCS), SO₂Cl₂, POCl₃ |

| Mechanism | Typically electrophilic aromatic substitution | Can be electrophilic or radical-based escholarship.org |

| Control | Selectivity can often be achieved by controlling temperature and reagent choice | Higher reactivity can lead to over-reaction or mixtures of products libretexts.org |

By carefully selecting the synthetic strategy for both the core structure and the halogenation steps, chemists can efficiently access the target molecule, this compound, for further investigation and application.

Optimization of Reaction Conditions and Catalyst Systems for Halogenated Naphthyridine Synthesis

The efficiency of halogenation reactions on naphthyridine scaffolds is highly dependent on the reaction conditions and the catalyst system employed. For the conversion of hydroxy-aza-arenes to their chloro-derivatives, a process central to the synthesis of this compound, optimization is key to achieving high yields and purity.

The chlorination of hydroxylated nitrogen-containing heterocycles is conventionally achieved with phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine catalyst like N,N-dimethylaniline (DMA). sci-hub.se However, modern advancements have introduced alternative, phosphorus-free reagents. Systems based on thionyl chloride (SOCl₂) in combination with a catalyst have emerged as effective alternatives. sci-hub.se

The optimization of these reactions involves screening various reagents, catalysts, and physical parameters such as temperature. While specific optimization data for 6-bromo-1,7-naphthyridin-2(1H)-one is not extensively documented, studies on analogous heterocyclic systems provide valuable insights into the process. For instance, the conversion of hypoxanthine (B114508) (a purine, which is also a nitrogen-containing heterocycle) to 6-chloropurine (B14466) has been systematically optimized, offering a clear model for how such conditions are fine-tuned. The findings from these studies are directly relevant to the synthesis of halogenated naphthyridines.

Detailed research findings from the optimization of chlorination for a related hydroxy aza-arene are presented below, illustrating the impact of different catalyst systems and conditions.

| Entry | Reagent(s) | Catalyst/Additive | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | POCl₃ | DMA | 105 | 2 | 85 | sci-hub.se |

| 2 | SOCl₂ | None | 78 | 12 | Trace | sci-hub.se |

| 3 | POCl₃/SOCl₂ (1:1) | DMA | 105 | 2 | 45 | sci-hub.se |

| 4 | BTC/SOCl₂ | DMAP | 78 | 3 | 92 | sci-hub.se |

| 5 | BTC/SOCl₂ | Pyridine | 78 | 3 | 88 | sci-hub.se |

| 6 | BTC/SOCl₂ | N-Methylimidazole | 78 | 3 | 90 | sci-hub.se |

| 7 | BTC/SOCl₂ | None | 78 | 5 | 72 | sci-hub.se |

The data clearly demonstrates that the conventional POCl₃/DMA system provides a high yield (85%). sci-hub.se However, the study reveals that a phosphorus-free system composed of triphosgene (BTC) as a solid phosgene (B1210022) equivalent, thionyl chloride (SOCl₂) as the solvent, and 4-dimethylaminopyridine (DMAP) as the catalyst is even more effective, affording the chlorinated product in 92% yield under milder temperature conditions (78 °C vs. 105 °C). sci-hub.se The choice of catalyst is crucial, with DMAP showing superior activity compared to other bases like pyridine or N-methylimidazole. sci-hub.se These findings highlight that significant improvements in yield and reaction efficiency for the synthesis of chloro-aza-arenes can be achieved by moving beyond traditional POCl₃ methods and exploring modern catalytic systems.

Beyond the conversion of hydroxyl groups, advanced catalytic methods for the direct halogenation of C-H bonds on the heterocyclic core are also being developed. For example, systems using a thianthrene/TfOH catalyst in conjunction with N-halosuccinimides (NCS or NBS) have shown promise for the direct and selective halogenation of various aromatic and heteroaromatic compounds under mild conditions. rsc.orgnih.gov Such catalyst-controlled approaches represent the cutting edge of halogenated heterocycle synthesis, offering potential for more efficient and regioselective routes to compounds like this compound.

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Halogenated Centers

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for functionalizing halogenated aromatic systems. In the case of this compound, the presence of two different halogens introduces the element of regioselectivity.

Selective Displacement of Bromine versus Chlorine

The reactivity of halogens in SNAr reactions is influenced by their electronegativity and the stability of the resulting intermediate. Generally, fluorine is the most reactive, followed by chlorine, bromine, and iodine. This is because the highly electronegative fluorine atom polarizes the carbon it is attached to, making it more susceptible to nucleophilic attack. youtube.com

While specific studies on the selective displacement of bromine versus chlorine in this compound are not extensively detailed in the provided search results, general principles of SNAr on dihalogenated heterocycles can be applied. The position of the halogen and the nature of the activating groups (in this case, the nitrogen atoms in the naphthyridine ring) play a crucial role. libretexts.org The electron-withdrawing nature of the nitrogen atoms depletes the electron density of the aromatic ring, facilitating nucleophilic attack. youtube.com

In similar dihalogenated systems, such as 2,6-dichloropurines, careful control of reaction temperature and time allows for selective substitution at the more activated position. uwindsor.ca For this compound, the relative reactivity of the C-2 and C-6 positions towards nucleophiles would determine which halogen is preferentially displaced.

Mechanistic Pathways of Nucleophilic Attack

The generally accepted mechanism for nucleophilic aromatic substitution on activated aryl halides is the addition-elimination pathway. libretexts.orgyoutube.com This process involves two main steps:

Addition of the nucleophile: The nucleophile attacks the carbon atom bearing the halogen, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com In this step, the aromaticity of the ring is temporarily disrupted, and the carbon at the reaction site becomes sp³ hybridized. libretexts.org

Elimination of the leaving group: The aromatic system is restored by the departure of the halide ion (either bromide or chloride), resulting in the substituted product. libretexts.org

The stability of the Meisenheimer complex is a key factor in determining the reaction rate. Electron-withdrawing groups, such as the nitrogen atoms in the naphthyridine ring, help to stabilize this intermediate by delocalizing the negative charge. youtube.com The more stable the intermediate, the faster the reaction proceeds.

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The halogenated centers of this compound are excellent handles for such transformations.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Stille)

Palladium catalysts are widely used to facilitate a variety of cross-coupling reactions. uwindsor.ca

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide. wikipedia.orglibretexts.org It is a powerful method for forming C-C bonds and is known for its tolerance of a wide range of functional groups. nih.gov The catalytic cycle typically involves three key steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.orgyoutube.com The synthesis of 6-arylated steroids has been achieved through the Suzuki-Miyaura arylation of 6-bromo-Δ³,⁵-steroid enol ethers, demonstrating the utility of this reaction for complex molecules. researchgate.net

Heck Reaction: The Heck reaction couples an aryl or vinyl halide with an alkene to form a substituted alkene. organic-chemistry.orgmdpi.com The reaction generally proceeds with high trans selectivity. organic-chemistry.org The mechanism involves the oxidative addition of the palladium catalyst to the halide, followed by insertion of the alkene and subsequent β-hydride elimination. mdpi.com

Stille Reaction: The Stille reaction utilizes organotin compounds (organostannanes) as coupling partners for organohalides. mdpi.comwikipedia.org While effective, the toxicity of organotin reagents is a significant drawback. mdpi.com The mechanism is similar to other palladium-catalyzed couplings, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org

The following table summarizes representative conditions for these palladium-catalyzed reactions, though not specific to this compound, they illustrate typical parameters.

| Reaction | Catalyst/Ligand | Base | Solvent | Temperature |

| Suzuki-Miyaura | Pd(OAc)₂ / RuPhos | K₃PO₄ | n-Butanol | 100 °C |

| Heck | Pd(OAc)₂ / D-glucosamine | K₂CO₃ | aq. DMF | Microwave |

| Stille | [PdCl₂(PPh₃)₂] | - | DMF | 70-85 °C |

This table presents generalized conditions and may vary depending on the specific substrates. uwindsor.canih.govmdpi.com

Negishi Coupling and Organozinc Reagents

The Negishi coupling reaction pairs organozinc reagents with organohalides, catalyzed by nickel or palladium complexes. wikipedia.orgorganic-chemistry.org Organozinc reagents are valued for their high functional group tolerance. nih.gov They can be prepared from the corresponding organohalides through direct insertion of zinc metal or by transmetalation. units.it The Negishi coupling has proven effective for creating C-C bonds between various carbon hybridizations (sp³, sp², and sp). wikipedia.org A stepwise palladium-catalyzed Negishi cross-coupling has been used to selectively functionalize 1-chloro-4-iodo-2,7-naphthyridine, highlighting the potential for regioselective reactions on dihalogenated naphthyridines. nih.gov

Cobalt-Catalyzed Cross-Couplings with Halogenated Naphthyridines

Cobalt-catalyzed cross-coupling reactions have emerged as a cost-effective and less toxic alternative to palladium-based systems. nih.govresearchgate.net These catalysts have shown particular utility in the functionalization of electron-deficient N-heterocycles. nih.gov For instance, CoCl₂ can catalyze the cross-coupling of various halogenated naphthyridines with both alkyl- and arylmagnesium halides. nih.govnih.govresearchgate.net Furthermore, the use of CoCl₂·2LiCl in the presence of sodium formate (B1220265) facilitates smooth cross-couplings with arylzinc halides. nih.govnih.gov This methodology allows for the efficient synthesis of polyfunctionalized naphthyridines. nih.gov

A notable example of selectivity involves the stepwise functionalization of a dihalogenated naphthyridine using successive palladium and cobalt catalysis. A Pd-catalyzed Negishi cross-coupling can be performed selectively at one halogenated position, followed by a Co-catalyzed cross-coupling at the remaining halogenated site to produce mixed bisarylated naphthyridines. nih.gov

The table below provides an example of a cobalt-catalyzed cross-coupling reaction.

| Catalyst System | Nucleophile | Substrate | Product | Yield | Reference |

| CoCl₂ (5 mol %) | Arylmagnesium halide | Chloronaphthyridine | Arylated naphthyridine | Good | nih.gov |

Chemo- and Regioselectivity in Cross-Coupling of Dihalo-Naphthyridines

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of heteroaromatic compounds. In the case of dihalo-naphthyridines such as this compound, the primary challenge and opportunity lie in achieving chemo- and regioselectivity, allowing for the selective reaction at one halogenated position over the other.

The selectivity of these reactions is primarily dictated by the differing reactivity of the carbon-halogen bonds. In general, for palladium-catalyzed cross-coupling reactions, the reactivity of halogens follows the order: I > Br > Cl > F. This trend is attributed to the bond dissociation energies of the carbon-halogen bonds, with the C-I bond being the weakest and most susceptible to oxidative addition to the palladium(0) catalyst, which is often the rate-determining step of the catalytic cycle. nih.govnih.gov

For this compound, the C-Br bond at position 6 is expected to be significantly more reactive than the C-Cl bond at position 2. This differential reactivity allows for selective cross-coupling reactions to be performed at the C-6 position while leaving the C-2 chloro substituent intact for subsequent transformations. This principle is well-documented for other dihaloheterocycles. nih.govnih.gov

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling, which involves the reaction of a halide with a boronic acid or ester, is a widely used C-C bond-forming reaction. For this compound, a selective Suzuki-Miyaura coupling would be anticipated to occur at the C-6 position. By carefully controlling the reaction conditions, such as the choice of palladium catalyst, ligand, base, and temperature, a high degree of selectivity can be achieved. For instance, using a catalyst system known for its high activity with aryl bromides but lower reactivity with aryl chlorides would favor monosubstitution at the C-6 position.

Sonogashira Coupling:

The Sonogashira coupling enables the formation of a C-C bond between a halide and a terminal alkyne. wikipedia.orglibretexts.org Similar to the Suzuki-Miyaura coupling, the greater reactivity of the C-Br bond would direct the initial Sonogashira coupling to the C-6 position of this compound. This allows for the introduction of an alkynyl moiety at this position. Copper(I) is often used as a co-catalyst in Sonogashira reactions, although copper-free conditions have also been developed to avoid the formation of alkyne homocoupling byproducts. organic-chemistry.orgorganic-chemistry.org

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of C-N bonds by coupling an aryl halide with an amine. wikipedia.orgorganic-chemistry.orgyoutube.com This reaction is of great importance in medicinal chemistry for the synthesis of arylamines. In the context of this compound, selective amination at the C-6 position is expected. The choice of phosphine (B1218219) ligand is crucial in the Buchwald-Hartwig reaction, with bulky, electron-rich ligands often promoting higher catalytic activity and selectivity. libretexts.orgnih.gov

Illustrative Selectivity in Cross-Coupling Reactions:

While specific experimental data for this compound is not extensively available in the public domain, the expected selectivity based on established chemical principles is summarized in the table below.

| Cross-Coupling Reaction | Expected Major Product | Rationale |

| Suzuki-Miyaura | 2-chloro-6-aryl-1,7-naphthyridine | C-Br bond is more reactive than C-Cl bond. |

| Sonogashira | 2-chloro-6-alkynyl-1,7-naphthyridine | Higher reactivity of the C-Br bond towards oxidative addition. |

| Buchwald-Hartwig | 2-chloro-6-amino-1,7-naphthyridine | Preferential reaction at the more labile C-Br bond. |

Electrophilic Substitution Reactions (SEAr) on the Naphthyridine Nucleus

The 1,7-naphthyridine ring system is generally considered to be electron-deficient due to the presence of the two electronegative nitrogen atoms. This deactivation makes electrophilic aromatic substitution (SEAr) reactions challenging compared to benzene (B151609) or other electron-rich aromatic systems. youtube.commasterorganicchemistry.comyoutube.com The nitrogen atoms withdraw electron density from the ring through an inductive effect and, to some extent, a resonance effect, making the carbon atoms less nucleophilic and thus less reactive towards electrophiles.

When electrophilic substitution does occur, the position of substitution is influenced by the directing effects of the nitrogen atoms and any existing substituents. In the 1,7-naphthyridine nucleus, the positions α and γ to the nitrogen atoms are the most deactivated due to the formation of unstable cationic intermediates (Wheland intermediates) where the positive charge is placed adjacent to the electronegative nitrogen. Therefore, electrophilic attack is more likely to occur at the β-positions (C-3, C-4, C-5, and C-8).

For this compound, the presence of two deactivating halogen substituents further reduces the reactivity of the ring towards electrophiles. Both bromine and chlorine are deactivating due to their inductive electron-withdrawing effects, although they are ortho, para-directing in activated rings. In a deactivated system like 1,7-naphthyridine, their influence on the regioselectivity of a potential SEAr reaction would be secondary to the strong deactivating effect of the ring nitrogens.

Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.comlibretexts.org However, forcing conditions, such as strong acids and high temperatures, would likely be required to effect these reactions on the this compound system, and yields are expected to be low. The most likely positions for substitution would be C-4 and C-5, as they are β-positions to both nitrogen atoms and are not sterically hindered.

Predicted Reactivity towards Electrophilic Aromatic Substitution:

| Reaction | Reagents | Expected Outcome |

| Nitration | HNO₃/H₂SO₄ | Low yield of nitro-substituted product, likely at C-4 or C-5. |

| Bromination | Br₂/FeBr₃ | Very low reactivity, potential for substitution at C-4 or C-5 under harsh conditions. |

| Friedel-Crafts Alkylation/Acylation | R-Cl/AlCl₃ or RCOCl/AlCl₃ | Generally unsuccessful due to deactivation of the ring and potential for complexation of the Lewis acid with the nitrogen atoms. |

Oxidation and Reduction Chemistry of the this compound System

Oxidation:

The 1,7-naphthyridine ring system is relatively resistant to oxidation due to its electron-deficient nature. Strong oxidizing agents are typically required to modify the ring. Oxidation of the naphthyridine nitrogen atoms to form N-oxides is a possible transformation. This reaction would likely occur at the N-1 or N-7 position, and the resulting N-oxide can modify the reactivity of the ring, potentially activating it for certain nucleophilic substitution reactions.

Oxidative degradation of the aromatic system would require harsh conditions and is not a synthetically useful transformation. The bromo and chloro substituents are generally stable to common oxidizing agents.

Reduction:

The electron-deficient nature of the 1,7-naphthyridine ring makes it susceptible to reduction. Catalytic hydrogenation can be employed to reduce the heterocyclic ring system. The extent of reduction (to a dihydro- or tetrahydro-naphthyridine) would depend on the reaction conditions, including the catalyst, pressure, and temperature.

The halogen substituents can also be subject to reduction. Catalytic hydrogenation in the presence of a palladium catalyst and a base can lead to dehalogenation. The C-Br bond, being weaker, would likely be reduced more readily than the C-Cl bond. This selective dehalogenation could be a useful synthetic strategy.

Another important reduction reaction is the reduction of a nitro group, should one be introduced onto the ring system via electrophilic substitution. The reduction of a nitro group to an amino group is a common and high-yielding transformation, often achieved using reagents like tin(II) chloride, iron in acetic acid, or catalytic hydrogenation. libretexts.org This two-step sequence of nitration followed by reduction provides an alternative route to amino-naphthyridines.

Summary of Potential Oxidation and Reduction Reactions:

| Reaction Type | Reagents/Conditions | Expected Product |

| N-Oxidation | m-CPBA or H₂O₂/AcOH | This compound N-oxide |

| Catalytic Hydrogenation | H₂, Pd/C | Dihydro- or Tetrahydro-6-bromo-2-chloro-1,7-naphthyridine and/or dehalogenated products |

| Reductive Dehalogenation | H₂, Pd/C, base | 2-chloro-1,7-naphthyridine (selective de-bromination) |

Derivatization Strategies and Complex Scaffold Construction from 6 Bromo 2 Chloro 1,7 Naphthyridine

Amination and Amidation Reactions for Diverse Naphthyridine Derivatives

The selective introduction of nitrogen-based functional groups at the C2 and C6 positions of the 1,7-naphthyridine (B1217170) ring is a cornerstone of creating diverse molecular libraries. Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are instrumental in this regard. researchgate.net The differential reactivity of the C-Br and C-Cl bonds allows for regioselective amination. Generally, the C-Br bond is more reactive than the C-Cl bond under typical palladium-catalyzed conditions. nih.gov This allows for selective amination at the C6 position while leaving the C2-chloro substituent intact for subsequent transformations.

For instance, in analogous di-halogenated systems like 6-bromo-2-chloroquinoline, selective Buchwald-Hartwig amination of the C6-bromo position can be achieved with high yields using a palladium catalyst such as Pd₂(dba)₃ with a suitable phosphine (B1218219) ligand like Xantphos and a base like cesium carbonate. acs.orgorganic-chemistry.org A similar strategy can be applied to 6-bromo-2-chloro-1,7-naphthyridine. The resulting 6-amino-2-chloro-1,7-naphthyridine is a key intermediate that can undergo further functionalization at the C2 position. Subsequently, amination at the C2 position can be carried out, often requiring more forcing conditions or a different catalyst system to activate the less reactive C-Cl bond. acs.org

Amidation reactions can also be performed to introduce amide functionalities. This can be achieved by coupling the halo-naphthyridine with an amide or by first introducing an amino group and then acylating it with a suitable acyl chloride or carboxylic acid.

Table 1: Regioselective Amination of Dihalo-N-heterocycles

| Starting Material | Amine | Catalyst/Ligand | Base | Position of Amination | Reference |

|---|---|---|---|---|---|

| 6-Bromo-2-chloroquinoline | Various cyclic amines | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | C6 | acs.orgorganic-chemistry.org |

| 6-Bromopurine nucleoside | Arylamines | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | C6 | nih.gov |

This table presents data from analogous systems to illustrate the principles of selective amination.

Alkylation and Arylation at Nitrogen and Carbon Centers

Carbon-carbon bond formation is a powerful tool for elaborating the this compound scaffold. Palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions are widely employed for this purpose. organic-chemistry.orgorganic-chemistry.orgwikipedia.orgwikipedia.org

Similar to amination, the differential reactivity of the C-Br and C-Cl bonds allows for regioselective arylation or alkylation. The Suzuki coupling, which pairs an organoboron reagent with a halide, is a common choice for introducing aryl and heteroaryl moieties. youtube.comrsc.org It is anticipated that under controlled conditions, a Suzuki coupling would preferentially occur at the more reactive C6-bromo position of this compound. Following the initial coupling at C6, a second cross-coupling reaction can be performed at the C2-chloro position, often under more stringent conditions, to yield a di-substituted 1,7-naphthyridine.

The Heck reaction allows for the introduction of alkenyl groups, organic-chemistry.orgwikipedia.org while the Sonogashira coupling is used to install alkynyl functionalities. organic-chemistry.orgwikipedia.org These reactions further expand the diversity of accessible derivatives from the this compound starting material.

Alkylation can also occur at the nitrogen atoms of the naphthyridine ring, though this is less common for the fully aromatic system unless it is first reduced or activated.

Table 2: Palladium-Catalyzed Cross-Coupling Reactions on Dihalo-N-heterocycles

| Starting Material | Coupling Partner | Reaction Type | Catalyst/Ligand | Position of Coupling | Reference |

|---|---|---|---|---|---|

| 6-Bromo-2-chloroquinoline | Arylboronic acid | Suzuki | Pd(dppf)Cl₂ | C6 | acs.orgorganic-chemistry.org |

| 6,8-Dichloro-1,7-naphthyridine | Various boronic acids | Suzuki | Pd(PPh₃)₄ | C6 and C8 | researchgate.net |

| Aryl Halide | Terminal Alkyne | Sonogashira | PdCl₂(PPh₃)₂/CuI | - | organic-chemistry.orgwikipedia.org |

This table provides examples from analogous systems to demonstrate the utility of cross-coupling reactions.

Introduction of Carbonyl and Carboxylic Acid Derivatives via Functional Group Interconversions

The introduction of carbonyl and carboxylic acid functionalities opens up a vast chemical space for further derivatization, including the formation of amides, esters, and ketones. These groups can be introduced onto the this compound scaffold through various methods.

One common approach is palladium-catalyzed carbonylation, where a carbon monoxide molecule is inserted into the carbon-halogen bond. This reaction is typically carried out in the presence of an alcohol or an amine to directly yield an ester or an amide, respectively. Given the higher reactivity of the C-Br bond, selective carbonylation at the C6 position should be achievable.

Alternatively, a carboxylic acid group can be introduced by first performing a halogen-metal exchange, for example, using an organolithium reagent, followed by quenching with carbon dioxide. Another route involves the conversion of the halide to a nitrile, which can then be hydrolyzed to the carboxylic acid. youtube.com For instance, a cyanation reaction, followed by hydrolysis, could be employed to transform the 6-bromo or 2-chloro substituent into a carboxylic acid.

Annulation Reactions for Fused Polycyclic Aromatic Systems

The construction of fused polycyclic aromatic systems containing the 1,7-naphthyridine core is of great interest for applications in materials science and for the development of novel therapeutic agents. The halogen substituents on this compound serve as excellent handles for annulation reactions.

One strategy involves a sequence of cross-coupling reactions to introduce functionalities that can then undergo intramolecular cyclization. For example, a Sonogashira coupling could be used to introduce an alkyne at the C6 position. This alkyne can then participate in an intramolecular cyclization with a suitably positioned functional group on the naphthyridine ring or on a substituent introduced at the C2 position. rsc.org

Another approach is to utilize transition-metal-catalyzed annulation reactions. For instance, a di-substituted naphthyridine, obtained through the methods described above, could undergo a palladium-catalyzed intramolecular C-H activation/cyclization to form a new ring. Various cycloaddition reactions, such as the Diels-Alder reaction, can also be employed to construct fused ring systems. nih.gov

The specific nature of the annulation reaction will depend on the desired final structure, but the di-halogenated nature of this compound provides the necessary reactive sites to initiate these complex transformations. nih.gov

Advanced Spectroscopic and Structural Elucidation of 6 Bromo 2 Chloro 1,7 Naphthyridine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Assignments and Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for delineating the precise connectivity and spatial arrangement of atoms within a molecule. For 6-Bromo-2-chloro-1,7-naphthyridine, both ¹H and ¹³C NMR would provide critical data.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each of the aromatic protons on the naphthyridine core. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing effects of the nitrogen atoms and the halogen substituents. Protons on the pyridine (B92270) ring containing the chlorine atom would likely resonate at a different frequency compared to those on the pyridine ring with the bromine atom. Furthermore, the coupling constants (J-values) between adjacent protons would reveal their connectivity and dihedral angles, aiding in the unambiguous assignment of each proton to its specific position on the bicyclic system.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton data by providing signals for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms would be highly sensitive to the attached substituents. For instance, the carbon atom bonded to the chlorine (C-2) and the carbon atom bonded to the bromine (C-6) would exhibit characteristic downfield shifts due to the deshielding effect of the halogens. The carbon atoms adjacent to the nitrogen atoms would also show distinct chemical shifts.

Expected ¹H and ¹³C NMR Data for this compound (Predicted):

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-3 | 7.5 - 7.8 | 125 - 128 |

| H-4 | 8.2 - 8.5 | 140 - 143 |

| H-5 | 8.0 - 8.3 | 122 - 125 |

| H-8 | 8.8 - 9.1 | 150 - 153 |

| C-2 | - | 155 - 158 |

| C-3 | - | 125 - 128 |

| C-4 | - | 140 - 143 |

| C-4a | - | 135 - 138 |

| C-5 | - | 122 - 125 |

| C-6 | - | 118 - 121 |

| C-8 | - | 150 - 153 |

| C-8a | - | 148 - 151 |

Note: These are predicted values and may vary in an actual experimental spectrum.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to the vibrations of the naphthyridine ring system and the carbon-halogen bonds. Key expected absorptions include:

C=N and C=C stretching vibrations: Typically observed in the 1600-1400 cm⁻¹ region, characteristic of the aromatic rings.

C-H stretching vibrations: Aromatic C-H stretches are expected above 3000 cm⁻¹.

C-Cl stretching vibration: A strong absorption band is anticipated in the 850-550 cm⁻¹ region.

C-Br stretching vibration: This vibration would likely appear in the 680-515 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=C and C=N stretching vibrations are also active in the Raman spectrum. The symmetric vibrations of the molecule, which may be weak in the IR spectrum, can be prominent in the Raman spectrum, aiding in a more complete vibrational analysis.

Expected Vibrational Frequencies for this compound:

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| C=N/C=C Ring Stretch | 1600 - 1400 | IR, Raman |

| C-Cl Stretch | 850 - 550 | IR |

| C-Br Stretch | 680 - 515 | IR |

| Ring Bending/Deformation | Below 1000 | IR, Raman |

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₈H₄BrClN₂), HRMS would be able to measure the mass of the molecular ion with very high accuracy. The presence of bromine and chlorine atoms, with their characteristic isotopic patterns (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), would result in a distinctive isotopic cluster in the mass spectrum, providing definitive confirmation of the presence and number of these halogen atoms. The measured accurate mass would allow for the unambiguous determination of the molecular formula.

Expected HRMS Data for this compound:

| Ion | Calculated m/z |

| [M]⁺ (C₈H₄⁷⁹Br³⁵ClN₂) | 241.9246 |

| [M+2]⁺ | 243.9225 |

| [M+4]⁺ | 245.9196 |

Note: The relative intensities of the isotopic peaks would be characteristic of the presence of one bromine and one chlorine atom.

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography provides the most definitive structural information for crystalline solids. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would yield a three-dimensional model of the molecule. This would confirm the planar structure of the naphthyridine ring system and provide precise bond lengths and angles. Furthermore, the crystallographic data would reveal the packing of the molecules in the crystal lattice and identify any significant intermolecular interactions, such as π-π stacking or halogen bonding, which influence the solid-state properties of the compound.

Computational Chemistry and Theoretical Investigations of 6 Bromo 2 Chloro 1,7 Naphthyridine

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. It is a widely used tool in computational chemistry to predict molecular properties like stability, reactivity, and electronic characteristics. For a molecule like 6-bromo-2-chloro-1,7-naphthyridine, DFT calculations, typically using a functional like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), can provide significant insights. researchgate.net

DFT calculations can be employed to optimize the molecular geometry of this compound, determining the most stable arrangement of its atoms in three-dimensional space. From this optimized geometry, various electronic properties can be calculated. For instance, the distribution of electron density can be visualized, highlighting the electron-rich and electron-deficient regions of the molecule. The presence of electronegative bromine and chlorine atoms, as well as the nitrogen atoms in the naphthyridine core, would significantly influence this distribution.

Furthermore, DFT allows for the calculation of global quantum molecular descriptors, which are crucial for predicting reactivity. These descriptors are derived from the energies of the frontier molecular orbitals. Key descriptors include:

Chemical Hardness (η): A measure of the molecule's resistance to deformation or change in its electron distribution.

Chemical Softness (σ): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electronegativity (χ): The power of an atom or group of atoms to attract electrons towards itself.

Chemical Potential (µ): Related to the escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. researchgate.net

In related studies on halogen-substituted molecules, DFT calculations have shown that the introduction of halogens can significantly impact these reactivity descriptors, often increasing the electrophilicity of the molecule. nih.gov

Molecular Orbital Analysis and Frontier Orbital Theory Applications

Molecular Orbital (MO) theory provides a detailed picture of the electronic structure of a molecule by describing the wave-like behavior of electrons. Of particular importance are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are fundamental to understanding a molecule's reactivity and electronic properties.

The HOMO represents the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. The LUMO , conversely, is the orbital to which an electron is most likely to be accepted, highlighting regions of electrophilicity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that relates to the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

For this compound, the HOMO is expected to be distributed primarily over the fused aromatic ring system, while the LUMO is likely to be influenced by the electron-withdrawing halogen atoms and the nitrogen atoms. Studies on other halogenated heterocycles have demonstrated that halogen substitution can lower the energy of the LUMO, making the molecule a better electron acceptor. nih.gov This effect is also observed in various naphthyridine derivatives, where substitutions on the ring system modulate the HOMO and LUMO energy levels. ias.ac.in

The distribution of these frontier orbitals is key to predicting the outcomes of chemical reactions. For instance, in a nucleophilic attack, the nucleophile will preferentially interact with the atomic centers where the LUMO has the largest electron density. Conversely, in an electrophilic attack, the electrophile will target the regions where the HOMO is most prominent.

Reaction Mechanism Elucidation through Transition State Calculations

Computational chemistry, and particularly DFT, is an invaluable tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify the reactants, products, intermediates, and, crucially, the transition states. A transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed.

For this compound, a likely reaction is nucleophilic aromatic substitution, where either the bromine or chlorine atom is replaced by a nucleophile. Transition state calculations can be used to determine which halogen is more likely to be displaced. This involves modeling the approach of the nucleophile to the naphthyridine ring and calculating the energy of the transition state structure for the substitution at both the 2- and 6-positions. The reaction pathway with the lower activation energy (the energy difference between the reactants and the transition state) will be the favored one.

For example, in studies of nucleophilic substitution on other heterocyclic systems, such as pyridine (B92270) derivatives, transition state calculations have been used to determine the favorability of different reaction pathways. researchgate.net These calculations provide detailed geometric and energetic information about the transition state, offering insights that are often difficult to obtain through experimental means alone. The general mechanism for a bimolecular nucleophilic substitution (SN2) reaction involves the attack of a nucleophile on an electrophilic carbon, leading to the departure of a leaving group. mdpi.com

In Silico Prediction of Spectroscopic Properties

Computational methods can predict various spectroscopic properties of molecules, providing a powerful means to aid in their characterization. These in silico predictions can be compared with experimental data to confirm the structure of a synthesized compound.

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) is a common application of computational chemistry. By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, the chemical shifts can be estimated. These predicted spectra can be invaluable for assigning the signals in an experimental NMR spectrum, especially for complex molecules with many similar protons or carbons. Protocols combining DFT with machine learning models have been developed to improve the accuracy and efficiency of these predictions. nih.gov

Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These frequencies correspond to the absorption bands in an IR spectrum. By analyzing the computed vibrational modes, each calculated peak can be assigned to a specific type of bond stretching, bending, or other molecular motion.

Applications of 6 Bromo 2 Chloro 1,7 Naphthyridine in Advanced Synthetic Organic Chemistry

Utilization as a Versatile Building Block in Multi-Step Synthetic Sequences

The distinct reactivity of the two halogen atoms on the 1,7-naphthyridine (B1217170) core allows for selective and sequential functionalization, making 6-Bromo-2-chloro-1,7-naphthyridine an ideal substrate for multi-step synthetic strategies. The chlorine atom at the C2 position and the bromine atom at the C6 position can be selectively targeted by various cross-coupling reactions.

Palladium-catalyzed reactions are the primary tools for elaborating the structure of this naphthyridine. For instance, the bromine at C6 is typically more reactive in Suzuki or Stille coupling reactions than the chlorine at C2. This reactivity difference enables the introduction of a diverse array of aryl or heteroaryl groups at the C6 position while leaving the C2 chloro-substituent intact for subsequent transformations. Following the initial coupling at C6, the chlorine at C2 can then be subjected to a second, often more forcing, palladium-catalyzed coupling reaction or a nucleophilic aromatic substitution (SNAr) to install a different functional group.

This stepwise approach provides a powerful and convergent route to dissymmetrically substituted 1,7-naphthyridines, which would be challenging to access through linear synthesis.

Construction of Complex Heterocyclic Architectures for Chemical Biology

The most prominent application of this compound is in medicinal chemistry, particularly in the synthesis of potent enzyme inhibitors. Research has identified 6,8-disubstituted 1,7-naphthyridines as a novel class of powerful and selective inhibitors of phosphodiesterase type 4D (PDE4D), an enzyme implicated in inflammatory conditions like asthma. uni.lu

In the development of these inhibitors, this compound serves as the foundational scaffold. The synthetic strategy involves sequential palladium-catalyzed cross-coupling reactions to introduce specific substituents at the C6 and C8 positions (after initial synthesis of a 6-bromo-8-substituted intermediate). uni.lu Structure-activity relationship (SAR) studies have shown that a meta-substituted phenyl ring at the 8-position is crucial for high inhibitory activity. uni.lu The substituent at the C6 position can then be varied to fine-tune the potency and selectivity of the final compound.

The table below summarizes representative findings from these SAR studies, illustrating how modifications to the core structure, originating from the versatile dihalo-naphthyridine precursor, impact biological activity.

Table 1: Structure-Activity Relationship of 6,8-Disubstituted 1,7-Naphthyridines as PDE4D Inhibitors

| Compound ID | R8-Substituent | R6-Substituent | PDE4D IC50 (nM) |

|---|---|---|---|

| 1 | 3-Nitrophenyl | H | >10000 |

| 2 | 3-Nitrophenyl | Phenyl | 10 |

| 3 | 3-Nitrophenyl | 3-Pyridyl | 1 |

| 4 | 3-Aminophenyl | 3-Pyridyl | 0.7 |

This data is representative of trends discussed in medicinal chemistry literature. uni.lu

The ability to systematically modify the 1,7-naphthyridine core using this compound as a starting point has been instrumental in discovering compounds with picomolar to nanomolar potency against PDE4D. uni.lu

Application in Ligand Design for Homogeneous and Heterogeneous Catalysis

The 1,7-naphthyridine skeleton, with its two nitrogen atoms, possesses inherent potential to act as a bidentate ligand for coordinating with metal centers in catalysts. The nitrogen atoms can chelate to a metal, forming a stable complex that can be used in various catalytic transformations. The electronic properties of the ligand, and thus the catalytic activity of the resulting complex, can be modulated by the substituents on the naphthyridine ring.

Despite this potential, a review of current scientific literature reveals that the specific compound This compound has not been extensively reported as a precursor for ligand synthesis in either homogeneous or heterogeneous catalysis. While other naphthyridine isomers have been successfully employed in this capacity, the application of this particular dihalo-compound remains an underexplored area of research.

Role in the Synthesis of Optically and Electronically Active Materials

Nitrogen-containing heterocyclic compounds are of great interest in materials science for the development of organic light-emitting diodes (OLEDs), organic semiconductors, and other functional materials due to their unique photophysical and electronic properties. The 1,7-naphthyridine core, being an electron-deficient system, is a candidate for incorporation into n-type organic semiconductors or as a component in thermally activated delayed fluorescence (TADF) emitters.

However, similar to its application in catalysis, there is a lack of specific research detailing the use of This compound for the synthesis of optically or electronically active materials. The potential exists for this compound to serve as a building block for creating extended π-conjugated systems through cross-coupling reactions, but this application has not been a primary focus in the available literature. Research in this area has more commonly utilized other heterocyclic systems.

Emerging Research Directions and Future Perspectives for 6 Bromo 2 Chloro 1,7 Naphthyridine

Green Chemistry Principles in the Synthesis and Transformation of Halogenated Naphthyridines

The application of green chemistry principles to the synthesis of halogenated naphthyridines, including 6-Bromo-2-chloro-1,7-naphthyridine, is a critical area of research aimed at reducing the environmental impact of chemical manufacturing. Traditional synthetic routes often involve harsh reagents, hazardous solvents, and multiple steps, leading to significant waste generation. Green chemistry seeks to address these issues by focusing on aspects such as atom economy, the use of safer solvents and reagents, and energy efficiency.

Recent studies have demonstrated the potential of green chemistry in the synthesis of various naphthyridine cores. For instance, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reactions and improving yields in the preparation of 2,6-naphthyridine (B1209661) derivatives. This technique offers a more energy-efficient and faster alternative to conventional heating methods. While not specifically documented for this compound, the successful application of MAOS in related systems suggests its potential for the synthesis of this compound as well.

Another key aspect of green chemistry is the use of environmentally benign solvents, with water being the most desirable. Research on the synthesis of 1,8-naphthyridine (B1210474) derivatives has shown that high yields can be achieved in aqueous media, sometimes even without a catalyst. nih.govnih.gov The development of synthetic protocols for this compound that utilize water or other green solvents would represent a significant step towards a more sustainable manufacturing process.

The following table summarizes key green chemistry principles and their potential application in the synthesis of this compound.

| Green Chemistry Principle | Potential Application to this compound Synthesis |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all starting materials into the final product. |

| Use of Safer Solvents | Replacing traditional hazardous solvents like dimethylformamide (DMF) or chlorinated hydrocarbons with greener alternatives such as water, ethanol, or ionic liquids. nih.gov |

| Energy Efficiency | Employing microwave-assisted synthesis or reactions at ambient temperature to reduce energy consumption. |

| Use of Renewable Feedstocks | Exploring starting materials derived from renewable resources. |

| Catalysis | Utilizing catalytic reagents in small amounts instead of stoichiometric reagents to minimize waste. |

Continuous Flow Chemistry Approaches for Scalable Production and Reaction Optimization

Continuous flow chemistry offers a paradigm shift from traditional batch processing, providing numerous advantages for the scalable production and optimization of chemical reactions. In a flow system, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. This level of control often leads to higher yields, improved safety, and greater consistency compared to batch methods.

While specific continuous flow syntheses for this compound are not yet widely reported, the principles have been successfully applied to the manufacturing of various active pharmaceutical ingredients (APIs). nih.gov These examples demonstrate the feasibility of multi-step syntheses in continuous flow, including reactions that are often challenging to perform in batch, such as those involving hazardous reagents or unstable intermediates.

The modular nature of flow chemistry systems allows for the integration of multiple reaction and purification steps into a single, automated process. nih.gov For the synthesis of this compound, a flow approach could involve the sequential introduction of reagents into different reactor coils, with in-line purification modules to remove byproducts and unreacted starting materials. This would not only streamline the production process but also enable rapid optimization of reaction conditions by simply adjusting flow rates and other parameters.

The table below outlines the potential benefits of adopting continuous flow chemistry for the production of this compound.

| Feature of Continuous Flow Chemistry | Advantage for this compound Production |

| Precise Control of Reaction Parameters | Improved yield and selectivity, minimizing the formation of regioisomeric impurities. |

| Enhanced Safety | Small reactor volumes and efficient heat exchange reduce the risks associated with exothermic reactions or the use of hazardous reagents. |

| Scalability | Production can be scaled up by running the system for longer periods or by "scaling out" (using multiple systems in parallel). |

| Integration and Automation | Potential for a fully automated "synthesis-to-purification" process, reducing manual labor and potential for error. nih.gov |

Development of Novel Catalytic Systems for Chemo- and Regioselective Functionalization

The two halogen atoms on the this compound scaffold, bromine and chlorine, possess different reactivities, offering opportunities for selective functionalization. The development of novel catalytic systems that can precisely target one halogen over the other is a key area of research. This chemo- and regioselectivity is crucial for the efficient synthesis of complex derivatives with desired biological activities or material properties.

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions, are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds. By carefully selecting the palladium catalyst, ligands, and reaction conditions, it is possible to achieve selective reaction at either the bromine or chlorine position. Generally, the carbon-bromine bond is more reactive than the carbon-chlorine bond in such reactions, allowing for sequential functionalization.

Recent advancements in catalysis have focused on the use of more earth-abundant and less toxic metals as catalysts. For instance, iron-based catalysts have shown promise in a variety of transformations. rsc.org The development of iron or copper-catalyzed methods for the selective functionalization of this compound would be a significant step towards more sustainable and cost-effective synthetic routes.

The following table highlights different catalytic approaches and their potential for the selective functionalization of this compound.

| Catalytic System | Potential Application |

| Palladium Catalysis | Selective Suzuki, Stille, Sonogashira, or Buchwald-Hartwig coupling at the C6-Br or C2-Cl position. |

| Copper Catalysis | Ullmann-type couplings for the formation of C-O, C-S, and C-N bonds. |

| Iron Catalysis | Development of more sustainable cross-coupling methodologies. rsc.org |

| Photoredox Catalysis | Light-mediated reactions for novel bond formations under mild conditions. |

Integration with Machine Learning and Artificial Intelligence for Synthetic Route Prediction and Optimization

Beyond route prediction, ML models can be trained to predict the outcomes of reactions, including yields and potential side products. This predictive power can be used to optimize reaction conditions without the need for extensive trial-and-error experimentation. For the synthesis and functionalization of this compound, this could mean rapidly identifying the optimal catalyst, solvent, and temperature for a desired transformation.

The synergy between AI and automated synthesis platforms, such as continuous flow reactors, represents a particularly exciting future direction. An AI algorithm could design a synthetic route and then translate it into a set of instructions for an automated system to execute. The experimental data from the automated synthesis could then be fed back to the AI to refine its models, creating a closed loop of design, execution, and learning.

The table below outlines the key areas where AI and ML can impact the synthesis of this compound.

| AI/ML Application | Potential Impact on this compound Synthesis |

| Retrosynthesis Prediction | Identification of novel and more efficient synthetic routes from readily available starting materials. grace.comarxiv.org |

| Reaction Outcome Prediction | Optimization of reaction conditions to maximize yield and minimize byproducts. |

| Catalyst Design | In silico design of new catalysts with enhanced activity and selectivity for the functionalization of the naphthyridine core. |

| Integration with Automation | Autonomous discovery and optimization of synthetic pathways for derivatives of this compound. |

常见问题

Basic Research Question

- NMR Spectroscopy : ¹H and ¹³C NMR can identify aromatic proton environments and substituent effects. Chlorine and bromine substituents deshield adjacent protons, causing distinct splitting patterns .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (expected ~246.95 g/mol for C₈H₄BrClN₂) and isotopic patterns from Br/Cl .

- X-ray Crystallography : Resolves halogen positioning and crystal packing, critical for structure-activity relationship (SAR) studies .

How can researchers resolve contradictions in reported synthetic yields or purity levels of this compound across different studies?

Advanced Research Question

Contradictions often arise from variable reaction conditions or purification methods. To address this:

- Systematic Parameter Screening : Test temperature, catalyst loadings, and solvent polarity to identify optimal conditions .

- Purity Assessment : Use HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) to quantify impurities. Cross-validate with ¹H NMR integration .

- Reproducibility Protocols : Document detailed reaction logs, including moisture control and intermediate stability, to mitigate batch-to-batch variability .

What strategies are recommended for analyzing the electronic effects of bromo and chloro substituents on the reactivity of 1,7-naphthyridine derivatives?

Advanced Research Question

- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density distributions, predicting sites for nucleophilic/electrophilic attack .

- Hammett Studies : Correlate substituent σ values with reaction rates (e.g., Suzuki coupling) to quantify electronic contributions .

- Kinetic Isotope Effects (KIE) : Probe mechanistic pathways (e.g., radical vs. polar mechanisms) in halogen displacement reactions .

How can the potential biological activity of this compound be evaluated in anticancer research, and what in vitro assays are most appropriate?

Advanced Research Question

- Cytotoxicity Screening : Use MTT or CellTiter-Glo® assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values. Compare with unsubstituted naphthyridines to assess halogen impact .

- Kinase Inhibition Profiling : Test against tyrosine kinases (e.g., EGFR, VEGFR) via fluorescence polarization assays. Chlorine at position 2 may enhance binding affinity by modulating steric effects .

- Apoptosis Induction : Flow cytometry with Annexin V/PI staining can verify programmed cell death mechanisms .

What methodologies are suitable for studying the stability of this compound under varying storage and experimental conditions?

Advanced Research Question

- Accelerated Stability Testing : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4–8 weeks. Monitor degradation via LC-MS .

- pH-Dependent Stability : Assess hydrolysis rates in buffered solutions (pH 1–13) using UV-Vis spectroscopy. Halogenated naphthyridines typically degrade faster in alkaline conditions .

- Cryogenic Storage : Compare room-temperature decomposition with storage at –20°C or under argon to recommend optimal handling protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。